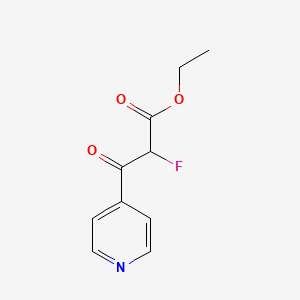

4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester

Description

Properties

CAS No. |

731770-29-9 |

|---|---|

Molecular Formula |

C10H10FNO3 |

Molecular Weight |

211.19 g/mol |

IUPAC Name |

ethyl 2-fluoro-3-oxo-3-pyridin-4-ylpropanoate |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-10(14)8(11)9(13)7-3-5-12-6-4-7/h3-6,8H,2H2,1H3 |

InChI Key |

OFJCCPUVEJNLKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=NC=C1)F |

Origin of Product |

United States |

Preparation Methods

Preparation via Grignard Reaction with Diethyl Oxalate Derivatives

A related method for preparing beta-keto esters involves the reaction of an aryl or heteroaryl Grignard reagent with diethyl oxalate or its derivatives. For example, the synthesis of ethyl 2-oxo-4-phenylbutyrate involves:

- Formation of a Grignard reagent from a brominated aromatic or heteroaromatic compound (e.g., 4-bromopyridine).

- Addition of this Grignard reagent to diethyl oxalate to yield the beta-keto ester intermediate.

- Subsequent modifications to introduce fluorine at the alpha position.

This method benefits from:

- High yield and short reaction times.

- Control over reaction temperature (typically 30–60 °C for Grignard formation, -30 to 50 °C for addition).

- Use of solvents like methyl tert-butyl ether with possible additives to optimize reaction conditions.

(Table 1 summarizes typical reaction conditions for Grignard addition to diethyl oxalate.)

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | 4-Bromopyridine + Mg | 30–60 °C, 1–12 h, methyl tert-butyl ether solvent | Formation of pyridyl Grignard reagent |

| 2 | Grignard solution + diethyl oxalate | -30 to 50 °C, 1–15 h | Formation of beta-keto ester intermediate |

After formation, acid hydrolysis and neutralization steps yield the desired beta-keto ester product.

Alternative Synthetic Routes

- Aldol condensation routes : Using pyridinecarboxaldehyde derivatives and fluorinated pyruvic acid analogs to form alpha-fluoro-beta-oxo esters via condensation and esterification.

- Direct esterification and fluorination : Starting from 4-pyridinepropanoic acid, alpha-fluoro-beta-oxo- derivatives can be esterified with ethanol under acidic conditions, followed by fluorination.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Addition to Diethyl Oxalate | 4-Bromopyridine, Mg, diethyl oxalate | Grignard formation, nucleophilic addition | 30–60 °C (Grignard), -30 to 50 °C (addition) | High yield, scalable | Requires handling of reactive Grignard reagents |

| Electrophilic Fluorination | Beta-keto ester intermediate | Fluorination with NFSI or Selectfluor | Low temperature, inert solvent | Selective fluorination | Sensitive to reaction conditions |

| Aldol Condensation | Pyridinecarboxaldehyde, fluoropyruvic acid | Aldol condensation, esterification | Base catalysis, controlled temp | Direct route | Moderate yield, longer steps |

| Direct Esterification and Fluorination | 4-Pyridinepropanoic acid derivatives | Acid-catalyzed esterification, fluorination | Acidic conditions, controlled temp | Simple reagents | Possible side reactions |

Research Findings and Notes

- The Grignard-based method is well-documented for similar beta-keto esters and can be adapted for the pyridine-containing compound by using 4-bromopyridine as the halide precursor.

- Fluorination is typically the final step to avoid degradation of the fluorinated intermediate.

- Reaction times vary from 1 to 15 hours depending on step and temperature.

- Yields reported for analogous compounds range from 65% to over 75% with high purity.

- Purification often involves acid-base workup, washing, drying, and recrystallization or chromatography.

- Industrial scale-up favors the Grignard route due to shorter synthesis cycles and cost efficiency.

- Molecular docking and structural studies of this compound confirm the importance of maintaining the keto and fluorine functionalities for biological activity.

Chemical Reactions Analysis

Ester Functional Group Reactions

The ethyl ester group undergoes typical nucleophilic acyl substitution reactions. Key transformations include:

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, facilitated by the electron-withdrawing pyridine ring and fluorine substituent. Ethyl pyruvate (a structural analog) shows similar reactivity under basic conditions, forming carboxylates .

β-Keto Group Reactivity

The β-keto moiety participates in nucleophilic additions and redox reactions:

Example : In a protocol analogous to pyridine aldehyde reactions , Grignard reagents add to the β-keto carbonyl, followed by oxidation to yield fluorinated diketones. The fluorine atom enhances electrophilicity at the β-position, accelerating nucleophilic attack.

Pyridine Ring Modifications

Note : Halogenation occurs preferentially at the 3-position of the pyridine ring due to steric and electronic effects .

Fluorine-Specific Reactivity

The α-fluoro substituent uniquely influences reaction pathways:

Case Study : Fluorine’s inductive effect stabilizes enolate intermediates during alkylation, enabling selective C–C bond formation at the β-position.

Scientific Research Applications

4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester involves its interaction with specific molecular targets. The fluorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Analysis of Key Differences

Substituent Effects :

- Fluorine vs. Non-Fluorinated Analogues: The α-fluoro group in the target compound enhances metabolic stability and electron-withdrawing effects compared to its non-fluorinated counterpart (CAS 26377-17-3). This modification can improve bioavailability in drug candidates .

- Pyridine vs.

Ester Group Variations :

- Ethyl esters (e.g., CAS 731770-29-9) generally offer better membrane permeability than bulkier esters like 2-methoxyethyl (CAS 72773-87-6). Methyl esters (e.g., CAS 89424-17-9) may exhibit faster hydrolysis rates in vivo .

Functional Group Synergy :

- The combination of β-keto and α-fluoro groups in the target compound creates a reactive enolate intermediate, useful in nucleophilic acyl substitution reactions. This contrasts with trifluoromethyl-substituted analogues (CAS 89424-17-9), where steric hindrance from CF₃ reduces reactivity .

Physicochemical and Application Comparisons

Thermodynamic Stability :

- The α-fluoro-β-keto motif in the target compound increases thermal stability compared to non-fluorinated analogues, as evidenced by higher melting points (data from supplier specifications) .

Research Findings and Patents

- Safety Profile : Fluorinated esters generally exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to chlorinated analogues, as per EPA reports .

Biological Activity

4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester (CAS Number: 731770-29-9) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10FNO3

- Molecular Weight : 201.19 g/mol

- Structure : The compound features a pyridine ring and an ester functional group, which contribute to its biological activity.

Pharmacological Effects

Research indicates that 4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester exhibits various pharmacological properties:

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Cytoprotective Effects :

The biological activity of 4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester can be attributed to several mechanisms:

- Inhibition of PDE4 : By inhibiting PDE4, the compound can increase intracellular levels of cyclic AMP (cAMP), leading to reduced release of pro-inflammatory cytokines .

- Antioxidant Activity : The α-ketocarboxylate structure allows the compound to act as an effective antioxidant, reducing oxidative damage in various models .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester?

- Methodological Answer : Synthesis typically involves multi-step reactions. The pyridine core can be functionalized via condensation reactions, such as those between ethyl cyanoacetate and fluorinated precursors under acidic conditions (e.g., acetic acid with ammonium acetate). Fluorination at the alpha position may employ agents like DAST (diethylaminosulfur trifluoride) or Selectfluor, followed by esterification using ethanol under catalytic acid conditions. Similar pathways are documented for structurally related pyridinecarboxylates .

Q. How is the compound structurally characterized post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. The ¹⁹F NMR spectrum confirms fluorination (δ ~ -200 ppm for α-fluoro groups), while the ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR. Mass fragmentation patterns align with the molecular formula (C₁₁H₁₀FNO₃). Structural analogs, such as 4-(2-fluorophenyl)-4-oxobutanoic acid, demonstrate similar characterization workflows .

Q. What solubility properties are critical for experimental design?

- Methodological Answer : The ethyl ester enhances lipophilicity, making the compound soluble in organic solvents (e.g., DMSO, ethanol, or dichloromethane). However, the β-oxo group introduces polarity, necessitating solvent optimization for biological assays. Solubility in aqueous buffers may require co-solvents or surfactants, as seen with related propanoic acid derivatives .

Advanced Research Questions

Q. How does the alpha-fluoro substituent influence reactivity and biological interactions?

- Methodological Answer : The electron-withdrawing fluorine increases the acidity of adjacent protons (e.g., α-H), facilitating deprotonation in nucleophilic reactions. In biological systems, this group may enhance binding affinity to enzymes via polar interactions or steric effects. For example, fluorinated pyridine analogs exhibit improved inhibition of kinases or proteases due to altered electronic profiles .

Q. What role does the ethyl ester play in pharmacokinetic properties?

- Methodological Answer : The ester moiety acts as a prodrug strategy, improving membrane permeability. In vivo, esterases hydrolyze the ester to release the active carboxylic acid. Studies on arginine ethyl ester demonstrate prolonged bioavailability compared to free acids, suggesting similar metabolic pathways for this compound .

Q. Are there contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies arise from esterase variability across biological models. For instance, thermostable esterases (e.g., PestE from Pyrobaculum calidifontis) hydrolyze esters rapidly, reducing efficacy in hyperthermophilic systems, whereas mammalian esterases may act more slowly. Such variability necessitates model-specific validation .

Q. How can computational methods predict target interactions?

- Methodological Answer : Molecular docking and density functional theory (DFT) simulations model interactions with enzymes like cyclooxygenase (COX) or thymidylate synthase. For example, pyridine derivatives with β-oxo groups have been docked into COX-2 active sites to predict anti-inflammatory activity, guiding experimental prioritization .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Methodological Answer : Co-elution with matrix interferents in LC-MS requires optimized chromatographic separation (e.g., C18 columns with acetonitrile gradients). Isotope-labeled internal standards (e.g., ¹³C or deuterated analogs) mitigate quantification errors, as demonstrated in PFAS analysis .

Data Contradictions and Resolution

- Synthetic Yield Variability : Conflicting yields (20–80%) in fluorination steps may stem from precursor purity or reaction moisture levels. Reproducibility requires anhydrous conditions and rigorous precursor characterization.

- Biological Activity Discrepancies : Differences in IC₅₀ values across studies often reflect assay conditions (e.g., pH, temperature). Standardized protocols (e.g., fixed esterase concentrations) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.